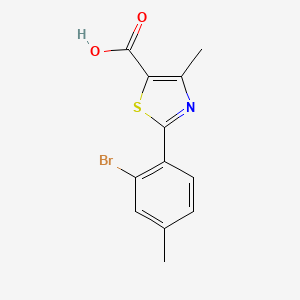
2-(2-Bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a thiazole derivative, which is a heterocyclic compound with a five-membered C3NS ring. The thiazole ring is a part of many important biomolecules, such as thiamine (vitamin B1). The compound also contains a carboxylic acid group (-COOH), a bromo group (-Br), and two methyl groups (-CH3) attached to the phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through the reaction of a thioamide and an α-halo ketone in a Hantzsch thiazole synthesis or a similar method. The bromo and methyl groups could be introduced to the phenyl ring through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar thiazole ring and phenyl ring, with the bromo, methyl, and carboxylic acid groups adding to the complexity of the molecule. The presence of the electronegative bromine atom and the polar carboxylic acid group would make the compound’s overall polarity .Chemical Reactions Analysis
As a thiazole derivative, this compound could participate in various chemical reactions. The bromine atom could be replaced in a nucleophilic aromatic substitution reaction. The carboxylic acid group could react with bases to form salts, with alcohols to form esters, or be reduced to an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic. The bromine atom would make the compound relatively heavy and could influence its boiling and melting points .Applications De Recherche Scientifique
Carboxylic Acid Derivatives in Biocatalyst Inhibition
- Carboxylic acids have been studied for their role in biocatalyst inhibition, impacting microbes like Escherichia coli and Saccharomyces cerevisiae. These acids are known for their microbial inhibitory properties, often used as food preservatives due to their potency. Understanding their effects can help in metabolic engineering strategies to enhance microbial robustness for industrial applications (Jarboe, Royce, & Liu, 2013).
Solvent Development for Carboxylic Acid Extraction
- Research on solvent developments for liquid-liquid extraction of carboxylic acids reviews the progression in solvents like ionic liquids and amines for efficient carboxylic acid recovery from aqueous streams. This is crucial for bio-based plastic production and indicates the importance of carboxylic acids in green chemistry and sustainable materials production (Sprakel & Schuur, 2019).
Carboxylic Acid Bioisosteres in Drug Design
- Novel carboxylic acid bioisosteres have been highlighted for their potential in drug design, addressing issues like toxicity, metabolic stability, and biological membrane permeability. The development of such bioisosteres demonstrates the ongoing efforts to find better pharmacological profiles for drugs, showcasing the versatility and importance of carboxylic acid derivatives in medicinal chemistry (Horgan & O’ Sullivan, 2021).
Environmental and Toxicological Studies
- The environmental presence and toxicological effects of carboxylic acid derivatives, such as 2,4-D herbicide, have been a subject of extensive research. Such studies aim to understand the impact of these compounds on ecosystems and human health, guiding regulatory policies and safety standards (Koch & Sures, 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-6-3-4-8(9(13)5-6)11-14-7(2)10(17-11)12(15)16/h3-5H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTNATIZTMDYFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=C(S2)C(=O)O)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2396111.png)
![3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)benzamide](/img/structure/B2396112.png)
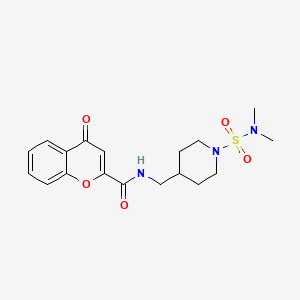
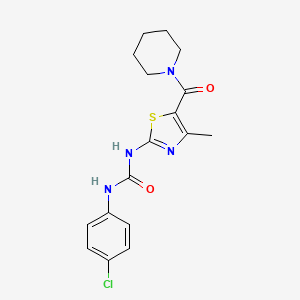

![2-(3,4-dimethylphenyl)-8-(piperidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2396118.png)
methanone](/img/structure/B2396119.png)

![1-(2-oxo-2-phenylethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2396124.png)
![2-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2396125.png)
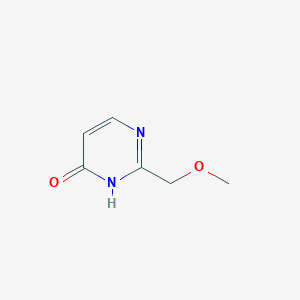
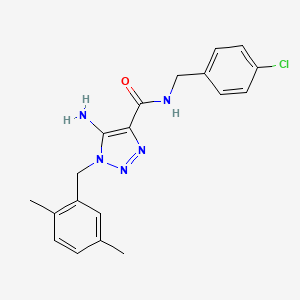
![1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2396129.png)
![2-(4-fluorophenyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide](/img/structure/B2396132.png)